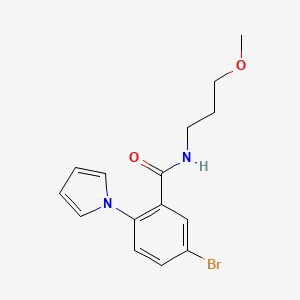![molecular formula C6H8N6O2S B12169779 6-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-1,2,4-triazinane-3,5-dione](/img/structure/B12169779.png)
6-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-1,2,4-triazinane-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-1,2,4-triazinane-3,5-dione is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-1,2,4-triazinane-3,5-dione typically involves the reaction of 5-methyl-1H-1,2,4-triazole-3-thiol with a suitable triazinane derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction temperature and time are optimized to achieve maximum yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is scaled up by optimizing the reaction parameters, such as temperature, pressure, and concentration of reactants, to ensure efficient production. Purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-1,2,4-triazinane-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the triazole or triazinane rings are substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding reduced derivatives.
Scientific Research Applications
6-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-1,2,4-triazinane-3,5-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and coordination complexes.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical studies.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of new materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 6-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-1,2,4-triazinane-3,5-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby inhibiting their activity or modulating their function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 5-methyl-1H-1,2,4-triazole-3-thiol
- 1,2,4-triazinane-3,5-dione
- 2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine
Uniqueness
6-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-1,2,4-triazinane-3,5-dione is unique due to its combined triazole and triazinane rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C6H8N6O2S |
|---|---|
Molecular Weight |
228.23 g/mol |
IUPAC Name |
6-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-1,2,4-triazinane-3,5-dione |
InChI |
InChI=1S/C6H8N6O2S/c1-2-7-6(12-9-2)15-4-3(13)8-5(14)11-10-4/h4,10H,1H3,(H,7,9,12)(H2,8,11,13,14) |
InChI Key |
MNGDPUMOYSBUPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NN1)SC2C(=O)NC(=O)NN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(2-Hydroxy-phenyl)-2-oxo-3,7-dihydro-2H-thiopyrano[2,3-d]thiazole-5,6-dicarboxylic acid dimethyl ester](/img/structure/B12169701.png)
![1-(4-{[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]carbonyl}piperazin-1-yl)ethanone](/img/structure/B12169708.png)
![(3,4-Dimethoxyphenyl)(5-hydroxy-4-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-1-benzofuran-3-yl)methanone](/img/structure/B12169718.png)
![1-[3-(dimethylamino)propyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12169720.png)
![3-hydroxy-5-(4-hydroxyphenyl)-4-[(4-methoxy-2-methylphenyl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12169722.png)

![4-({[(5-chloro-1H-indol-1-yl)acetyl]amino}methyl)benzoic acid](/img/structure/B12169730.png)

![(4E)-4-{[(4-tert-butylphenyl)amino]methylidene}-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12169736.png)
![(5Z)-5-(2-{4-[(2E)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetyl]piperazin-1-yl}-2-oxoethylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B12169738.png)
![2-chloro-5-(propan-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B12169743.png)
![ethyl (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12169750.png)
![1-[2-(2-methoxyphenyl)ethyl]-5-oxo-N-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidine-3-carboxamide](/img/structure/B12169759.png)
